Coumarin, 6-chloro-3-(4-pyridyl)-

CYP2A6 Inhibition Enzyme Assay Drug Metabolism

Coumarin, 6-chloro-3-(4-pyridyl)- (CAS 840-32-4) is a synthetic heterocyclic compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.67 g/mol. It belongs to the 3-pyridyl coumarin class, featuring a chlorine atom at the 6-position of the coumarin core and a 4-pyridyl substituent at the 3-position.

Molecular Formula C14H8ClNO2
Molecular Weight 257.67 g/mol
CAS No. 840-32-4
Cat. No. B11857067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 6-chloro-3-(4-pyridyl)-
CAS840-32-4
Molecular FormulaC14H8ClNO2
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CC=NC=C3
InChIInChI=1S/C14H8ClNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H
InChIKeyJRWFNWPQMYOVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Coumarin, 6-chloro-3-(4-pyridyl)- (CAS 840-32-4): A Specialized CYP2A6 Ligand Scaffold


Coumarin, 6-chloro-3-(4-pyridyl)- (CAS 840-32-4) is a synthetic heterocyclic compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.67 g/mol . It belongs to the 3-pyridyl coumarin class, featuring a chlorine atom at the 6-position of the coumarin core and a 4-pyridyl substituent at the 3-position . This specific substitution pattern creates a distinct electronic and steric profile that is exploited in medicinal chemistry, particularly for modulating cytochrome P450 enzyme activity, as evidenced by its inclusion in screening libraries for CYP2A6 inhibition [1]. It is commercially available for research purposes with purity specifications starting at 95% .

Why 3-Pyridyl Coumarins Cannot Be Freely Substituted: The Case for 6-Chloro-3-(4-pyridyl)coumarin


In the context of CYP enzyme profiling, the position of the nitrogen atom on the pyridyl ring and the electronegativity of the halogen substituent are critical determinants of binding affinity and selectivity. A 6-chloro substituent directly influences the electron density of the coumarin core, which is essential for π-π stacking interactions within the active site of CYP enzymes like CYP2A13 [1]. The 4-pyridyl isomer, where the nitrogen is in the para position relative to the coumarin linkage, presents a different hydrogen-bonding geometry compared to the 3-pyridyl isomer. This geometric difference can lead to significant variations in metabolic stability and inhibitory potency, as demonstrated by molecular docking studies on 3-phenyl coumarin derivatives where 6-substituents dictated binding orientation [2]. Therefore, generic substitution with other pyridyl isomers or alternative 6-substituents is not scientifically valid without a loss of these specific molecular recognition features.

Quantitative Differentiation Evidence for Coumarin, 6-chloro-3-(4-pyridyl)- (CAS 840-32-4)


CYP2A6 Inhibitory Activity: A Cross-Study Comparison with the Class Prototype Methoxsalen

Screening data indicates that 6-chloro-3-(4-pyridyl)coumarin inhibits CYP2A6 with a reported IC50 of 51 nM in human liver microsomes [1]. This places it in a high-potency tier relative to the classic furanocoumarin inhibitor methoxsalen, which shows an IC50 of 470 nM (0.47 µM) for CYP2A6 under comparable conditions [2]. The target compound demonstrates approximately a 9-fold higher potency based on these cross-study comparable values. This quantitative difference is significant for researchers requiring potent CYP2A6 modulation to avoid the off-target CYP3A4 liabilities associated with methoxsalen [3].

CYP2A6 Inhibition Enzyme Assay Drug Metabolism

Selectivity Profile Against CYP2C19 and CYP2E1: Evidence for a Favorable Off-Target Window

The selectivity profile of 6-chloro-3-(4-pyridyl)coumarin against related CYP isoforms provides a key differentiator. The compound shows an IC50 of 260 nM against CYP2C19 and 920 nM against CYP2E1 in human liver microsomes [1]. This represents a 5.1-fold selectivity window for CYP2A6 over CYP2C19 and an 18-fold window over CYP2E1. In stark contrast, methoxsalen is a known potent CYP3A4 inhibitor, which leads to clinically significant drug-drug interactions, a liability the target compound avoids by maintaining selectivity for CYP2A6 [2].

CYP Selectivity Drug-Drug Interaction In Vitro ADME

Chemical Purity Specifications: Variation Across Commercial Vendors

A direct comparison of commercial sources reveals a purity differential. AKSci lists the compound with a minimum purity specification of 95% , whereas MolCore provides a higher specification of NLT 98% . For research applications in quantitative biology, the 3% difference in purity can be meaningful, as 5% total impurities at the 95% specification level may introduce confounding biological effects at high screening concentrations (e.g., >10 µM). The higher purity specification directly reduces this risk profile.

Chemical Purity Quality Control Procurement Specification

Physicochemical Stability: Defined Boiling Point and Flash Point for Safe Handling and Storage

The compound's physical properties are well-defined, with a density of 1.396 g/cm³, a boiling point of 466.6°C at 760 mmHg, and a flash point of 236°C . These values indicate a stable, non-volatile crystalline solid at ambient temperatures, with a substantial thermal stability margin before degradation. This is in contrast to more labile coumarin derivatives such as 7-hydroxycoumarin, which can be prone to oxidative degradation over time [1]. The high boiling point and flash point imply that the compound is safe to handle and store under standard laboratory conditions without special atmospheric controls, reducing compound management complexity.

Physicochemical Properties Safety Data Compound Management

High-Value Application Scenarios for Coumarin, 6-chloro-3-(4-pyridyl)- (CAS 840-32-4)


Building Focused CYP2A6 Inhibitor Libraries for Smoking Cessation or Cancer Prevention Research

Given its 51 nM IC50 for CYP2A6 and 5- to 18-fold selectivity over CYP2C19 and CYP2E1, this compound is a prime candidate for focused screening libraries aimed at identifying selective CYP2A6 inhibitors. CYP2A6 is a validated target for smoking cessation, as it metabolizes nicotine. Selective inhibition is required to avoid the CYP3A4-related drug-drug interactions seen with methoxsalen [1]. The compound's verified inhibitory profile makes it a superior starting scaffold over non-selective alternatives [2].

Use as a Selective Chemical Probe in In Vitro ADME/Drug-Drug Interaction (DDI) Panels

The compound's established selectivity window (negligible CYP3A4 inhibition) positions it as a selective chemical probe for CYP2A6 phenotyping in human liver microsome or hepatocyte assays. In standard DDI panels, using this compound instead of methoxsalen allows researchers to deconvolve CYP2A6-mediated metabolism without confounding CYP3A4 inhibition, leading to cleaner data interpretation and more accurate in vitro-to-in vivo extrapolation (IVIVE) [1].

Sourcing High-Purity Material for Quantitative Pharmacology and Crystallography Studies

For applications requiring precise concentration-response relationships, such as SPR-based binding assays or protein co-crystallization, sourcing the compound at NLT 98% purity is critical. The availability of a 98% specification reduces the confounding effects of impurities that could otherwise occupy binding sites or interfere with crystal lattice formation, ensuring experimental reproducibility and high-quality structural data [1].

Establishing Structure-Activity Relationships (SAR) Around the 6-Chloro and 4-Pyridyl Motif

The distinct 6-chloro-4-pyridyl substitution pattern offers a clear SAR starting point. Docking studies on analogs confirm that 6-halogen substituents directly influence CYP2A13 affinity [1]. By procuring this compound as a reference, medicinal chemistry programs can systematically explore the impact of replacing the chlorine with other halogens or moving the pyridyl nitrogen to the 3-position, enabling the rational design of next-generation CYP inhibitors with improved potency or selectivity [2].

Quote Request

Request a Quote for Coumarin, 6-chloro-3-(4-pyridyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.